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Executive Summary

BI-1935 is a potent and highly selective small molecule inhibitor of soluble epoxide hydrolase
(seH), a key enzyme in the arachidonic acid (AA) metabolic cascade. By inhibiting seH, BI-
1935 effectively modulates the levels of crucial signaling lipids, leading to potential therapeutic
effects in cardiovascular and inflammatory diseases. This technical guide provides a
comprehensive overview of BI-1935, its mechanism of action, its impact on arachidonic acid
metabolism, and detailed experimental protocols for its evaluation.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated fatty acid that is metabolized in the body through three
major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome
P450 (CYP) epoxygenase pathways. Each of these pathways produces a distinct set of
bioactive lipid mediators, collectively known as eicosanoids, which are involved in a wide range
of physiological and pathological processes, including inflammation, hemostasis, and blood
pressure regulation.

The CYP epoxygenase pathway converts arachidonic acid into epoxyeicosatrienoic acids
(EETS). EETs possess potent vasodilatory, anti-inflammatory, and anti-thrombotic properties.
However, their biological activity is short-lived as they are rapidly hydrolyzed by the enzyme
soluble epoxide hydrolase (SEH) into less active dihydroxyeicosatrienoic acids (DHETS).
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Bl-1935: A Potent and Selective sEH Inhibitor

BI-1935 is a chemical probe designed by Boehringer Ingelheim to be a potent and selective
inhibitor of soluble epoxide hydrolase. Its primary mechanism of action is the direct inhibition of
sEH, thereby preventing the degradation of EETs and increasing their bioavailability.

Potency and Selectivity

Quantitative data for BI-1935's inhibitory activity and selectivity are summarized in the tables

below.
Parameter Value Reference
ICs0 (SEH) 7nM [1]

Table 1: In Vitro Potency of BI-1935 against soluble Epoxide Hydrolase.

Enzyme/Target Inhibition @ 10 uM ICso Reference
hCYP2J2 > 100-fold selectivity >1uM [1]
hCYP2C9 > 100-fold selectivity >1uM [1]
hCYP2C19 > 100-fold selectivity >1uM [1]
IL-2 > 100-fold selectivity >1uM [1]
Thromboxane

96% 0.132 uM [1]
Synthase

5-Lipoxygenase (5-

66% 5.92 pM [1]
LOX)

Table 2: Selectivity Profile of BI-1935. A Eurofins Safety Panel 44™ screen against 67 targets
showed that 61 of the targets had less than 20% inhibition at a 10 uM concentration of BI-
1935[1].

Effect of BI-1935 on Arachidonic Acid Metabolism
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The primary effect of BI-1935 on arachidonic acid metabolism is the modulation of the CYP
epoxygenase pathway. By inhibiting sEH, BI-1935 increases the ratio of EETs to DHETSs, which
is expected to enhance the beneficial effects of EETs. While specific in vivo data for BI-1935's
effect on EET/DHET ratios is not publicly available, studies with other sEH inhibitors have
demonstrated a significant increase in this ratio, correlating with therapeutic efficacy[2]. For
instance, in a study involving the sEH inhibitor AUDA in mice, the 11,12-EET/11,12-DHET ratio
was 6.3-fold greater in the treated group compared to the control group after an inflammatory
challenge[2].

Signaling Pathways

The following diagram illustrates the role of BI-1935 in the arachidonic acid metabolism
pathway.
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BI-1935 inhibits sEH, increasing EETs and their beneficial effects.

Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening
Assay (Fluorometric)
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This protocol is adapted from commercially available kits and provides a general method for

assessing the inhibitory activity of compounds like BI-1935 against sEH.

Materials:

sEH enzyme (human recombinant)
sEH assay buffer

sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-
2-yl)-methyl ester)

Test compound (BI-1935) and a known sEH inhibitor (positive control, e.g., AUDA)
96-well black microplate

Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~465 nm)

Procedure:

Reagent Preparation: Prepare serial dilutions of BI-1935 and the positive control in sEH
assay buffer. Reconstitute the sEH enzyme and substrate according to the manufacturer's
instructions.

Assay Reaction:
o To each well of the 96-well plate, add 40 pL of the sEH enzyme solution.

o Add 10 pL of the diluted test compound, positive control, or vehicle control to the
respective wells.

o Incubate the plate at room temperature for 15 minutes.

Initiation of Reaction: Initiate the enzymatic reaction by adding 50 uL of the sEH substrate
solution to each well.

Measurement: Immediately begin kinetic measurement of fluorescence intensity at the
specified wavelengths every minute for 30 minutes.
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o Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence
versus time curve). Determine the percent inhibition for each concentration of BI-1935 and
calculate the ICso value using a suitable software.
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Workflow for SEH inhibitor screening assay.

Quantification of EETs and DHETs by LC-MS/IMS

This protocol provides a general workflow for the analysis of EETs and DHETSs in biological
samples.

Materials:

Biological sample (e.g., plasma, tissue homogenate)

Internal standards (deuterated EETs and DHETS)

Solid-phase extraction (SPE) cartridges (C18)

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

LC-MS/MS system with a C18 column

Procedure:

e Sample Preparation:

o Spike the biological sample with a known concentration of the internal standards.

o Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

o Centrifuge to pellet the precipitated proteins.

e Solid-Phase Extraction (SPE):

[¢]

Condition the C18 SPE cartridge with methanol followed by water.

o

Load the supernatant from the sample preparation step onto the cartridge.

[e]

Wash the cartridge to remove interfering substances.

(¢]

Elute the analytes (EETs and DHETS) with an appropriate solvent (e.g., ethyl acetate).

e LC-MS/MS Analysis:
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[e]

Evaporate the eluate to dryness under a stream of nitrogen.

o

Reconstitute the residue in the mobile phase.

[¢]

Inject the sample into the LC-MS/MS system.

[e]

Separate the analytes using a gradient elution on the C18 column.

[e]

Detect and quantify the EETs and DHETs using multiple reaction monitoring (MRM) mode.

o Data Analysis:

o Construct calibration curves for each analyte using standards of known concentrations.

o Calculate the concentration of each EET and DHET in the sample by comparing the peak
area ratio of the analyte to its corresponding internal standard against the calibration

curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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